molecular formula C14H13ClFN3O3S2 B3015866 2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide CAS No. 1428362-87-1

2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide

Cat. No.: B3015866
CAS No.: 1428362-87-1
M. Wt: 389.84
InChI Key: BENKOIIYEWHOMJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a chemical compound with the following molecular formula: C14H13ClFN3O3S2 . Its average mass is approximately 389.853 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters are subjected to a radical-based protodeboronation process. The protocol, when paired with a Matteson–CH2 homologation, enables the formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation. This technique has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with additional functional groups. The chlorine and fluorine atoms are attached to the benzene ring, while the thiazolo ring system contributes to the overall structure. The methylsulfonyl group is also present, enhancing the compound’s reactivity and properties .

Scientific Research Applications

Factor Xa Inhibition and Coagulation

  • Research has shown that 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, closely related to the compound , are effective as orally active factor Xa inhibitors. These inhibitors play a significant role in coagulation and could be useful in developing new anticoagulants (Haginoya et al., 2004).

Hedgehog Pathway Inhibition

  • The compound GDC-0449, which shares a similar structure, is a potent inhibitor of the Hedgehog signaling pathway. This pathway is significant in the development of various cancers. The metabolic fate and disposition of GDC-0449 were studied in rats and dogs, revealing insights into its potential use in cancer treatment (Yue et al., 2011).

Herbicidal Activity

  • Compounds structurally related to the chemical have been found to possess excellent herbicidal activity on a broad spectrum of vegetation. This suggests potential applications in agriculture and plant management (Moran, 2003).

Molecular Conformations

  • Studies on molecular conformations of similar compounds have provided insights into their chemical behavior and potential applications in various fields such as material science and pharmaceutical chemistry (Sagar et al., 2017).

Crystal Structure and Biological Activity

  • The crystal structure and biological activity of related compounds have been explored, indicating potential applications in medicinal chemistry and drug design (Li et al., 2008).

Non-amidine Factor Xa Inhibitor Research

  • Further research into non-amidine factor Xa inhibitors, incorporating elements similar to the compound , has shown promise for the development of orally available anticoagulants (Haginoya et al., 2004).

Green Metric Evaluation in Synthesis

  • The green metric evaluation of similar compounds' synthesis processes has been studied, highlighting the environmental impact and efficiency of pharmaceutical manufacturing processes (Gilbile et al., 2017).

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3S2/c1-24(21,22)19-6-5-10-11(7-19)23-14(17-10)18-13(20)12-8(15)3-2-4-9(12)16/h2-4H,5-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKOIIYEWHOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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